molecular formula C21H26F3N5O2 B2367635 (3,5-二甲基异恶唑-4-基)(4-(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-基)哌啶-1-基)甲酮 CAS No. 2034235-27-1

(3,5-二甲基异恶唑-4-基)(4-(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-基)哌啶-1-基)甲酮

货号: B2367635
CAS 编号: 2034235-27-1
分子量: 437.467
InChI 键: XUYIALRWEUGMMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a derivative of 3,5-dimethylisoxazole . It has been studied for its potential as a potent inhibitor of the bromodomain and extra terminal domain (BET) family . This compound has been synthesized and evaluated for its anti-breast cancer activity .


Synthesis Analysis

The compound was synthesized as part of a series of 3,5-dimethylisoxazole derivatives . The synthesis involved the replacement of the benzene ring in the original compound with phthalazinone . The lactam moiety of phthalazinone, acting as both a hydrogen bond donor and acceptor, could form hydrogen bonds with BRD4 . The carbonyl group of the original compound was substituted with various fragments to interact with the ZA channel of BRD4 .


Molecular Structure Analysis

The structure of the compound was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .


Chemical Reactions Analysis

The inhibitory effects of all synthesized compounds on BRD4 were assessed at a concentration of 1 μM . The structure-activity relationship (SAR) was discussed in detail . Among the compounds tested, this compound exhibited the most potent inhibitory activity against BRD4, with an IC value of 0.237 ± 0.093 μM .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are closely related to its structure. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of the compound .

科学研究应用

然而,为了提供一些见解,了解如何在科学研究中探索具有相似结构特征或官能团的化合物,这里是一些涉及复杂分子的研究示例,这些分子与人们可能探索的请求化合物的应用类型具有潜在相关性:

  1. 分子相互作用研究:探索复杂化合物与受体的分子相互作用的研究,重点介绍构象分析、药效团建模和定量构效关系 (QSAR) 模型等方法。此类研究在药物发现和了解化合物-受体相互作用的分子基础中至关重要 (Shim et al., 2002)

  2. 代谢和药代动力学分析:对化合物的代谢、排泄和药代动力学的研究,提供了对其在生物系统中的行为的见解。这些研究对于评估化合物作为治疗用途的可行性至关重要 (Sharma et al., 2012)

  3. 合成和结构分析:专注于新化合物的合成和分子结构研究,利用 X 射线晶体学、Hirshfeld 和 DFT 计算等技术。此类研究通过阐明其结构特性,促进了新材料和药物的开发 (Shawish et al., 2021)

作用机制

The compound was found to downregulate c-MYC expression dose-dependently, induce γ-H2AX accumulation, inhibit both migration and colony formation, and arrest the cell cycle in the G1 phase in MCF-7 cells . Through molecular docking, the binding modes of some compounds with BRD4 were examined . The 3,5-dimethylisoxazole moiety of the compound did not align with the WPF shelf but formed a hydrogen bond with Met149 .

属性

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5O2/c1-14-19(15(2)31-26-14)20(30)29-7-5-17(6-8-29)27-9-11-28(12-10-27)18-4-3-16(13-25-18)21(22,23)24/h3-4,13,17H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYIALRWEUGMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。